molecular formula C14H14N2O2 B5749091 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No. B5749091
M. Wt: 242.27 g/mol
InChI Key: NVMCQPCULUKWGT-UHFFFAOYSA-N
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Description

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that are involved in gene regulation, and they have been implicated in various diseases, including cancer and inflammation. CPI-0610 is a promising therapeutic agent that has shown efficacy in preclinical studies and is currently being tested in clinical trials.

Mechanism of Action

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are markers of active chromatin, and recruit other proteins to activate or repress gene transcription. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting the recruitment of transcriptional regulators. This leads to the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In preclinical studies, 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to reduce tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for oral administration and good tissue penetration. However, one limitation of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is its potential for resistance development, as has been observed with other BET inhibitors. Additionally, the optimal dosing and treatment duration for 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide are still being investigated.

Future Directions

There are several potential future directions for the development and application of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide. One direction is the combination of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide with other anti-cancer agents, such as chemotherapy or immunotherapy, to improve treatment efficacy. Another direction is the exploration of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide in other diseases that involve BET proteins, such as heart disease and neurodegenerative disorders. Additionally, the identification of biomarkers that predict response to 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide could help to personalize treatment and improve patient outcomes.

Synthesis Methods

The synthesis of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-(cyclopropylcarbonyl)-1H-indole, which is achieved by reacting 3-bromo-1H-indole with cyclopropylcarbonyl chloride. The resulting intermediate is then reacted with ethyl acetate and sodium hydroxide to form 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetic acid. The final step involves the conversion of the acid to the amide using thionyl chloride and ammonia.

Scientific Research Applications

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have anti-tumor activity in various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and solid tumors. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma. 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is currently being tested in clinical trials for the treatment of AML, myelodysplastic syndromes, and lymphomas.

properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-13(17)8-16-7-11(14(18)9-5-6-9)10-3-1-2-4-12(10)16/h1-4,7,9H,5-6,8H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMCQPCULUKWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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